molecular formula C12H22N2O4 B7985957 (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7985957
M. Wt: 258.31 g/mol
InChI Key: ZFOYJKJVEBVTBA-SECBINFHSA-N
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Description

(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative designed for advanced organic and medicinal chemistry research. The molecule features a tert-butyloxycarbonyl (Boc) group, a widely used protecting group for amines that confers stability during synthetic transformations and can be removed under mild, acidic conditions . This Boc-protected amine, in conjunction with the carboxylic acid handle, makes the compound a valuable bifunctional building block. It is suitable for constructing molecular scaffolds and for peptide mimetic chemistry, allowing researchers to incorporate a stereodefined piperidine core into more complex structures. The (R)-chiral center at the 3-position of the piperidine ring is critical for inducing stereoselectivity in downstream reactions and for probing specific biological interactions, which is essential in the development of active pharmaceutical ingredients (APIs) and ligands. The carboxylic acid functional group provides a site for further diversification through common coupling reactions to form amides or esters, enabling the molecule to serve as a key intermediate in drug discovery projects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(8-14)13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOYJKJVEBVTBA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization via Boc Protection

A common strategy begins with tert-butyl 3-aminopiperidine-1-carboxylate (CAS 188111-79-7), a commercially available intermediate. The amino group at the 3-position is alkylated with a carboxymethyl moiety. For example:

  • Alkylation Reaction : The amine reacts with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

    R-NH2+BrCH2COOtBuBaseR-NH-CH2COOtBu+HBr\text{R-NH}_2 + \text{BrCH}_2\text{COO}^t\text{Bu} \xrightarrow{\text{Base}} \text{R-NH-CH}_2\text{COO}^t\text{Bu} + \text{HBr}

    This step introduces the carboxymethyl group while retaining the Boc (tert-butoxycarbonyl) protection.

  • Deprotection and Workup : Acidic or basic conditions remove protecting groups if necessary, though the Boc group often remains stable under mild reaction conditions.

Catalytic Hydrogenation of Nitro Intermediates

An alternative route involves reducing a nitro precursor to the amine. For instance:

  • Nitro Group Introduction : A piperidine derivative with a nitro group at the 3-position is synthesized via nitration or substitution.

  • Hydrogenation : Catalytic hydrogenation (e.g., using Pd/C in methanol) reduces the nitro group to an amine:

    R-NO2+3H2Pd/CR-NH2+2H2O\text{R-NO}_2 + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{R-NH}_2 + 2\text{H}_2\text{O}

    Subsequent alkylation with tert-butyl bromoacetate yields the target compound.

Optimization of Reaction Conditions

Critical parameters influencing yield and enantiomeric purity include:

ParameterOptimal RangeImpact on SynthesisSource
Temperature 50–120°CHigher temps accelerate alkylation
Solvent THF, MeOH, or H<sub>2</sub>OPolar aprotic solvents improve kinetics
Catalyst Pd/C (10% loading)Efficient nitro reduction
Base K<sub>2</sub>CO<sub>3</sub> or NaOHFacilitates deprotonation

For stereochemical control, chiral auxiliaries or enantioselective catalysis are employed. The (R)-configuration is preserved using optically pure starting materials or asymmetric hydrogenation.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for monitoring reaction progress and verifying structural integrity. Key spectral data include:

  • <sup>1</sup>H NMR : Peaks at δ 1.4 ppm (Boc group), δ 3.2–3.8 ppm (piperidine protons), and δ 4.1 ppm (carboxymethyl group).

  • IR Spectroscopy : Stretches at 1680 cm<sup>-1</sup> (C=O) and 1250 cm<sup>-1</sup> (C-O).

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Challenges and Alternative Strategies

Side Reactions

  • Over-Alkylation : Excess alkylating agent can lead to quaternary ammonium salts. Mitigated by stepwise addition of reagents.

  • Racemization : High temperatures or strong acids/bases may degrade enantiomeric purity. Mild conditions (pH 7–9) are preferred.

Green Chemistry Approaches

Recent advances explore microwave-assisted synthesis to reduce reaction times and solvent use. For example, alkylation under microwave irradiation (100°C, 30 min) achieves 85% yield vs. 65% conventionally .

Chemical Reactions Analysis

Types of Reactions

®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with certain enzymes makes it valuable in biochemical research.

Medicine

In medicine, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has potential applications as a drug precursor. Its structural features can be modified to produce active pharmaceutical ingredients with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-Based Boc-Protected Compounds

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight CAS Number Key Applications/Notes Source Evidence
(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester Carboxymethyl-amino (R-config.) C₁₃H₂₄N₂O₄ 272.34* N/A Intermediate for drug synthesis N/A
(3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxy. acid tert-butyl ester Methoxymethyl-carbamoyl (S) C₁₃H₂₄N₂O₄ 272.34 1008562-93-3 High-cost intermediate (up to $6,000/5 g)
(R)-3-[(3-methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxy. tert-Bu 3-Methyl-thiophene-2-carbonyl C₁₆H₂₃N₂O₃S 323.43 1353998-25-0 Likely used in heterocyclic drug design
(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate 4-Aminophenyl (R-config.) C₁₆H₂₄N₂O₂ 276.38 1263284-59-8 Niraparib impurity (pharmaceutical QA)

*Note: Molecular weight inferred from structural similarity to compound.

Key Structural and Functional Differences:

This contrasts with methoxymethyl-carbamoyl (), which is less polar due to the ether group, reducing aqueous solubility . 4-Aminophenyl (): Aromatic amine group enables hydrogen bonding and π-π stacking, critical for target binding in kinase inhibitors like Niraparib .

Stereochemical Impact: The (R)-configuration in the target compound and ’s aminophenyl analog contrasts with the (S)-configuration in ’s methoxymethyl derivative. Stereochemistry significantly affects biological activity; for example, enantiomers may exhibit divergent binding affinities or metabolic stability.

Applications: High-Cost Intermediates (): Methoxymethyl derivatives are priced at $2,000/g, likely due to complex synthesis or niche applications. Pharmaceutical Impurities (): Aminophenyl analogs are critical for quality control in APIs like Niraparib, underscoring their regulatory importance.

Research Findings and Implications

Solubility and Stability

  • The carboxymethyl-amino group in the target compound is expected to confer higher aqueous solubility compared to the methoxymethyl () and thiophene () analogs. However, its carboxylic acid moiety may necessitate pH-adjusted formulations to prevent premature deprotection of the Boc group .
  • The tert-butyl ester in all compounds provides steric shielding, enhancing stability under basic conditions but rendering susceptibility to acidic hydrolysis—a trait exploited in controlled drug release .

Commercial and Regulatory Considerations

  • highlights the premium pricing of certain analogs, reflecting specialized demand or patent restrictions.
  • Regulatory scrutiny of impurities (e.g., ’s Niraparib Impurity 21) underscores the need for rigorous analytical profiling of such compounds during drug development .

Biological Activity

(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with significant potential in various biological applications, including medicinal chemistry and biochemistry. Its unique structure, characterized by a piperidine ring and carboxymethyl groups, allows it to interact with specific molecular targets, making it an interesting subject for research.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 1822505-41-8

The compound features a tert-butyl ester group, which enhances its stability and resistance to hydrolysis, thus making it suitable for pharmaceutical applications.

The biological activity of (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester primarily involves its interaction with enzymes and receptors. The compound can form stable complexes with certain enzymes, potentially altering their activity and leading to various biological effects. This mechanism is crucial for its application in drug development and enzyme studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It acts as a ligand in enzyme-substrate interactions, showing promise in inhibiting specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although more extensive testing is required to establish efficacy against specific pathogens.
  • Drug Development : Its structural features allow for modifications that can lead to the synthesis of active pharmaceutical ingredients (APIs) with targeted therapeutic effects.

Study 1: Enzyme Interaction

In a study examining the interaction of (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester with serine proteases, it was found that the compound effectively inhibited enzyme activity at micromolar concentrations. This inhibition was attributed to the formation of a stable enzyme-inhibitor complex, demonstrating its potential as a lead compound for developing protease inhibitors.

Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial activity of this compound against common bacterial strains. The results indicated that at concentrations above 50 µg/mL, the compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus. Further research is needed to understand the mechanism behind this activity.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid methyl esterSimilar structure with methyl groupModerate enzyme inhibition
(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid ethyl esterSimilar structure with ethyl groupLower antimicrobial activity
(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid isopropyl esterSimilar structure with isopropyl groupEnhanced stability but reduced bioactivity

The tert-butyl ester group in (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester provides enhanced stability compared to its analogs, making it more suitable for drug development and industrial applications.

Q & A

Q. What are the critical steps in synthesizing (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester?

Synthesis typically involves multi-step protocols. Key steps include:

  • Piperidine ring construction : Utilize tert-butyl carbamate protection (Boc group) to stabilize intermediates, as seen in analogous piperidine esters .
  • Carboxymethyl-amino introduction : Coupling reactions (e.g., amidation or alkylation) under controlled pH and temperature to avoid racemization .
  • Deprotection : Acidic or catalytic hydrogenation conditions to remove the Boc group while preserving stereochemistry .

Q. How can researchers verify the stereochemical purity of the compound?

Methodologies include:

  • Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects to confirm spatial arrangement of substituents .
  • Optical rotation : Compare experimental values with literature data for enantiopure standards .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Hydrolysis risk : The Boc group is sensitive to acidic conditions. Store under inert gas (N2_2) at -20°C in anhydrous solvents (e.g., DCM or THF) .
  • Light sensitivity : Use amber vials to prevent photodegradation, as observed in structurally similar tert-butyl esters .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • DFT calculations : Model transition states to predict regioselectivity in carboxymethyl-amino coupling reactions .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
  • Solvent optimization : Use COSMO-RS simulations to identify solvents that enhance yield while minimizing side reactions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE patterns)?

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) that distort spectra .
  • Isotopic labeling : 13C^{13}\text{C}- or 15N^{15}\text{N}-labeling to clarify ambiguous signals in crowded regions .
  • X-ray crystallography : Resolve absolute configuration and confirm steric effects .

Q. How can researchers assess the compound’s environmental impact despite limited ecotoxicity data?

  • Read-across analysis : Use data from structurally related piperidine esters (e.g., logP, biodegradability) to predict persistence and bioaccumulation .
  • Microcosm studies : Simulate soil/water systems to monitor degradation products via LC-MS/MS .
  • QSAR models : Correlate molecular descriptors (e.g., topological surface area) with toxicity endpoints .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using factorial designs .

Q. How can conflicting solubility data be resolved for formulation studies?

  • Hansen solubility parameters : Identify compatible excipients by matching HSP values .
  • Co-solvency approaches : Blend solvents (e.g., PEG-400/water) to enhance solubility without destabilizing the compound .

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